4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine
Description
Properties
IUPAC Name |
4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)8-12-9(15-13-8)10(11)3-5-14-6-4-10/h7H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYVDXIQRZVGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2(CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine can be achieved through a multi-step process involving the formation of the 1,2,4-oxadiazole ring. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a common pharmacophore in active pharmaceutical ingredients, making this compound a potential candidate for drug development.
Materials Science: The compound can be used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, some 1,2,4-oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The structural uniqueness of 4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine lies in its combination of a 1,2,4-oxadiazole core with an oxane-amine moiety. Below is a comparison with key analogs:
*Calculated from molecular formula (C₉H₁₆N₃O₂).
Key Observations :
- The propan-2-yl substituent is a common feature in 1,2,4-oxadiazole derivatives, influencing lipophilicity and steric effects .
Key Insights :
- The tert-butyl group in antitumor analogs enhances activity compared to smaller substituents like propan-2-yl, suggesting steric bulk may improve efficacy .
Biological Activity
4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine is a compound characterized by the presence of a 1,2,4-oxadiazole ring, which is recognized for its pharmacological potential. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in drug development and material science.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.27 g/mol. The structure features an oxadiazole moiety that contributes to its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The oxadiazole ring is known to modulate the activity of enzymes and receptors. For instance, derivatives of oxadiazoles have been reported to inhibit human carbonic anhydrase isoforms, which are implicated in cancer therapy. This suggests that this compound may exhibit similar inhibitory effects on specific enzymes involved in disease pathways.
Anticancer Activity
Research indicates that compounds containing the oxadiazole structure can possess significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For example, studies have shown that certain oxadiazole derivatives exhibit potent cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of oxadiazole derivatives. Some studies have highlighted their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's disease . This inhibition could lead to increased levels of neurotransmitters and provide therapeutic benefits.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
